molecular formula C19H12ClNO B12919848 2-Chloro-9-phenoxyacridine CAS No. 61981-62-2

2-Chloro-9-phenoxyacridine

Cat. No.: B12919848
CAS No.: 61981-62-2
M. Wt: 305.8 g/mol
InChI Key: OUQOLFIGVPTKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-9-phenoxyacridine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications .

Preparation Methods

The synthesis of 2-Chloro-9-phenoxyacridine typically involves the reaction of 9-chloroacridine with phenol. One common method involves heating 9-chloroacridine with phenol in the presence of ammonium carbonate at elevated temperatures . This reaction yields this compound as the primary product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Chloro-9-phenoxyacridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Chloro-9-phenoxyacridine primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This disruption can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent.

Comparison with Similar Compounds

2-Chloro-9-phenoxyacridine can be compared to other acridine derivatives such as:

What sets this compound apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

61981-62-2

Molecular Formula

C19H12ClNO

Molecular Weight

305.8 g/mol

IUPAC Name

2-chloro-9-phenoxyacridine

InChI

InChI=1S/C19H12ClNO/c20-13-10-11-18-16(12-13)19(22-14-6-2-1-3-7-14)15-8-4-5-9-17(15)21-18/h1-12H

InChI Key

OUQOLFIGVPTKMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.